2-(2,3-dihydro-1-benzofuran-6-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide
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Overview
Description
This compound is a fascinating fusion of benzofuran and triazole moieties. Let’s break it down:
Benzofuran: A bicyclic aromatic compound with a furan ring fused to a benzene ring. It often exhibits interesting biological activities.
Triazole: A five-membered heterocycle containing two nitrogen atoms and three carbon atoms. Triazoles are versatile building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes::
Total Synthesis: The total synthesis of this compound involves several steps.
Commercial Availability: You can also purchase 2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide, a related product, for proteomics research.
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, expanding the compound’s versatility.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antitumor, antimicrobial properties).
Medicine: May have pharmacological applications (requires further research).
Industry: Potential use in materials science or agrochemicals.
Mechanism of Action
Targets: The compound likely interacts with specific protein targets.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other benzofuran-triazole hybrids.
Similar Compounds: Explore related compounds like benzofuran derivatives and triazole-based molecules.
Remember, scientific exploration often leads to unexpected discoveries
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H20N4O3/c1-26-12-18-22-20(24-23-18)15-4-6-16(7-5-15)21-19(25)11-13-2-3-14-8-9-27-17(14)10-13/h2-7,10H,8-9,11-12H2,1H3,(H,21,25)(H,22,23,24) |
InChI Key |
JJLYPZPICBUIRV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC=C(C=C2)NC(=O)CC3=CC4=C(CCO4)C=C3 |
Origin of Product |
United States |
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